n-(4-Amino-2,6-difluorophenyl)acetamide

Catalog No.
S14559325
CAS No.
3743-95-1
M.F
C8H8F2N2O
M. Wt
186.16 g/mol
Availability
In Stock
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n-(4-Amino-2,6-difluorophenyl)acetamide

CAS Number

3743-95-1

Product Name

n-(4-Amino-2,6-difluorophenyl)acetamide

IUPAC Name

N-(4-amino-2,6-difluorophenyl)acetamide

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

InChI

InChI=1S/C8H8F2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13)

InChI Key

CHNQBEKSYFMWIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)N)F

N-(4-Amino-2,6-difluorophenyl)acetamide is an organic compound characterized by the presence of an acetamide functional group attached to a 4-amino-2,6-difluorophenyl moiety. Its molecular formula is C8H9F2N2O, and it has a molecular weight of approximately 186.16 g/mol. This compound is notable for its structural features, which include two fluorine atoms on the aromatic ring, contributing to its unique chemical properties and potential biological activities.

  • Oxidation: The amino group can be oxidized to form nitro derivatives, which can further react to yield a variety of products.
  • Reduction: The compound can be reduced to form corresponding amines, altering its reactivity and potential applications.
  • Substitution: The fluorine atoms can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups into the molecule .

These reactions are typically conducted under controlled conditions using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that N-(4-Amino-2,6-difluorophenyl)acetamide exhibits significant biological activity. It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and receptors involved in tumor growth. Additionally, derivatives of this compound have shown anti-inflammatory properties, making it a candidate for further pharmacological exploration .

The synthesis of N-(4-Amino-2,6-difluorophenyl)acetamide typically involves the acylation of 4-amino-2,6-difluoroaniline with acetic anhydride or acetyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity.

General Synthetic Route:

  • Starting Material: 4-Amino-2,6-difluoroaniline.
  • Reagents: Acetic anhydride or acetyl chloride.
  • Conditions: The reaction is usually performed at elevated temperatures with appropriate solvents to facilitate the acylation process.

Industrial methods may involve optimization techniques such as continuous flow reactors to enhance efficiency and scalability .

N-(4-Amino-2,6-difluorophenyl)acetamide has several applications across various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of biologically active compounds, particularly those targeting cancer and inflammation.
  • Chemical Research: Utilized as a building block in organic synthesis and as a reagent in various chemical transformations.
  • Material Science: Investigated for its potential use in developing new materials with specific properties due to its unique structural characteristics .

Studies on the interactions of N-(4-Amino-2,6-difluorophenyl)acetamide with biological targets have shown promising results. The compound's derivatives have been evaluated for their ability to inhibit key enzymes involved in inflammatory pathways and cancer progression. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

N-(4-Amino-2,6-difluorophenyl)acetamide can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Amino-2,6-difluorobenzamideBenzamide group instead of acetamideDifferent reactivity due to benzamide structure
3-Amino-2,6-difluorophenylpropionamidePropionamide group instead of acetamideAltered pharmacological profile
N-(3-Amino-2-fluorophenyl)acetamideFluorine substitution at different positionVariability in biological activity
N-(4-Acetamido-2,6-difluorophenyl)acetamideAcetamido group addedPotentially enhanced solubility and reactivity

These compounds share similar structural features but differ significantly in their chemical properties and biological activities. The unique combination of functional groups in N-(4-Amino-2,6-difluorophenyl)acetamide contributes to its distinctive reactivity and potential therapeutic applications .

Historical Evolution of Acetanilide Derivative Synthesis

The foundation of acetanilide chemistry dates to 1886, when Cahn and Hepp first synthesized acetanilide (Antifebrin) via the reaction of aniline with acetic anhydride. This marked the inception of aniline-derived analgesics, though early methods faced challenges such as methemoglobinemia due to metabolic byproducts. By the mid-20th century, researchers discovered that acetanilide’s pharmacological activity stemmed from its metabolism into paracetamol, prompting a shift toward derivatives with improved safety profiles.

The introduction of fluorine into acetanilide frameworks emerged in the 1960s alongside advances in aromatic substitution chemistry. Initial attempts focused on electrophilic fluorination using hazardous reagents like fluorine gas, but poor regioselectivity limited applicability. The development of directed ortho-metalation techniques in the 1980s enabled precise fluorination at the 2- and 6-positions of aniline derivatives, laying the groundwork for modern syntheses of N-(4-amino-2,6-difluorophenyl)acetamide.

Comparative Analysis of Traditional vs. Modern Acetylation Techniques

Traditional acetylation methods rely on stoichiometric acetic anhydride and acid catalysts, as demonstrated in the synthesis of acetanilide from aniline (Table 1). These protocols often require harsh conditions, such as concentrated hydrochloric acid, to protonate the aniline nitrogen and enhance nucleophilicity. While effective, these methods suffer from side reactions, including over-acetylation and hydrolysis of the acetic anhydride.

ParameterTraditional MethodModern Method
CatalystConcentrated HClSodium acetate or zeolite catalysts
SolventWaterEthanol or acetic acid
Yield60–75%85–92%
Reaction Time2–4 hours30–60 minutes
ByproductsMethemoglobin-forming aniline residuesMinimal (<5%)

Modern approaches employ sodium acetate as a buffering agent to stabilize the reaction medium, reducing side reactions and improving yields to >85%. Recent innovations include solvent-free mechanochemical acetylation and microwave-assisted protocols, which reduce energy consumption and reaction times by 70%. For instance, Boumzour et al. (2024) demonstrated that NaBH4-mediated reductions in ethanol at 0°C yield secondary amines with 89% purity, which are subsequently acylated using acetic anhydride at 80°C.

Solvent System Optimization in Nucleophilic Aromatic Substitution Reactions

Solvent choice critically influences the kinetics and regioselectivity of fluorination and acetylation steps. Polar aprotic solvents like dimethylformamide (DMF) enhance the nucleophilicity of fluoride ions in aromatic substitution but risk hydrolyzing acetic anhydride. Conversely, non-polar solvents such as mesitylene improve thermal stability during high-temperature fluorinations, as evidenced by Taylor’s copper-catalyzed aerobic cyclization of acetanilide radicals.

A 2024 study optimized solvent systems for the synthesis of N-(4-amino-2,6-difluorophenyl)acetamide precursors, comparing reaction rates and yields across five solvents (Table 2):

SolventDielectric ConstantReaction Rate (×10⁻³ s⁻¹)Yield (%)
Ethanol24.31.278
Acetic acid6.22.892
Water80.10.465
Dichloromethane8.91.681
Mesitylene2.43.588

Acetic acid emerged as the optimal solvent due to its moderate polarity, which stabilizes transition states in both acetylation and fluorination steps without degrading reactants. Additionally, water-based systems, while environmentally benign, showed limited efficacy due to poor solubility of fluorinated intermediates.

Catalytic Process Development for Regioselective Fluorination

Regioselective fluorination at the 2- and 6-positions of the aniline ring necessitates precise catalytic control. Early methods relied on stoichiometric copper salts, as seen in the synthesis of oxindole derivatives via acetanilide radical cyclization. However, these protocols required high catalyst loadings (20–30 mol%) and produced mixed regioisomers.

Advances in palladium and titanium-based catalysts have addressed these limitations. For example, Hong’s Pd(OTFA)₂-catalyzed arylation of dihydroquinolinones achieves >95% regioselectivity for 2,6-difluorination by leveraging π-arene interactions to orient the fluoride nucleophile. Similarly, Ti(III)-mediated redox systems enable single-electron transfer mechanisms that minimize over-fluorination.

A breakthrough in continuous-flow catalysis, reported in 2024, utilizes immobilized zeolite catalysts functionalized with sulfonic acid groups. This system achieves 98% regioselectivity and 90% conversion at 120°C, with catalyst recyclability exceeding 15 cycles. The mechanism involves Brønsted acid sites activating the aromatic ring toward electrophilic fluorination while sterically hindering undesired para-substitution.

The nitration of n-(4-Amino-2,6-difluorophenyl)acetamide proceeds through the classic electrophilic aromatic substitution mechanism involving the nitronium ion as the active electrophile [1] [2]. The presence of both fluorine substituents and the acetamide functional group creates a complex electronic environment that significantly influences reaction kinetics and regioselectivity patterns [3] [4].

In difluorophenyl systems, the electron-withdrawing nature of fluorine atoms substantially affects the aromatic ring's electron density distribution [3] [5]. The fluorine substituents at positions 2 and 6 relative to the amino group create a meta-directing pattern for subsequent electrophilic substitution reactions [6] [7]. This directing effect arises from the resonance stabilization of reaction intermediates, where electron density is preferentially located away from the fluorine-bearing carbons [5] [8].

Kinetic studies reveal that the rate-determining step for nitration involves the formation of the arenium ion intermediate [1] [9]. The activation energy for this process in difluorophenyl systems is significantly higher compared to unsubstituted benzene derivatives, reflecting the deactivating influence of the fluorine substituents [10] [11]. Experimental data demonstrate that the observed rate constant for nitration decreases by approximately 85-90% relative to benzene when two fluorine atoms are present in meta positions [12].

SubstrateRelative Rate ConstantActivation Energy (kJ/mol)Primary Product Position
Benzene1.0045.2All positions equivalent
2,6-Difluoroaniline0.1252.8Meta to amino group
n-(4-Amino-2,6-difluorophenyl)acetamide0.0855.1Meta to acetamide

The acetamide group in n-(4-Amino-2,6-difluorophenyl)acetamide functions as a meta-directing substituent due to its electron-withdrawing carbonyl functionality [7] [13]. This directing effect combines with the influence of fluorine atoms to create highly regioselective nitration patterns [14] [15]. The electron density distribution calculations indicate that the carbon atoms meta to the acetamide group possess the highest nucleophilic character, making them the preferred sites for electrophilic attack [9] [16].

Temperature-dependent kinetic studies reveal that nitration rates follow Arrhenius behavior with a pre-exponential factor of 1.2 × 10^8 M^-1 s^-1 and an activation energy of 55.1 kJ/mol [10] [12]. The reaction exhibits second-order kinetics, first-order in both aromatic substrate and nitronium ion concentration [4] [17]. Solvent effects play a crucial role, with mixed acid conditions (sulfuric acid/nitric acid) providing optimal reactivity through stabilization of the nitronium ion electrophile [17] [12].

Bromination Behavior Under Mixed Acid Conditions

Bromination of n-(4-Amino-2,6-difluorophenyl)acetamide under mixed acid conditions proceeds through a mechanism distinct from simple molecular bromine addition [18] [19]. The presence of strong acid catalysts facilitates the generation of highly electrophilic bromine species, typically involving polarized bromine molecules or bromonium ions [18] [20].

The reaction mechanism involves initial formation of a polarized bromine-acid complex, where sulfuric acid coordinates to molecular bromine, creating a species that behaves as an effective bromine cation [19] [21]. This activated electrophile then attacks the aromatic ring at positions determined by the combined directing effects of the acetamide and fluorine substituents [6] [20].

Under mixed acid conditions, the bromination rate is significantly enhanced compared to neutral conditions due to the increased electrophilicity of the bromine species [20] [22]. Kinetic measurements indicate that the reaction follows second-order kinetics with rate constants approximately 50-fold higher than those observed in non-acidic media [23] [12]. The activation energy for bromination under these conditions is measured at 38.7 kJ/mol, substantially lower than the corresponding nitration process [20] [23].

Reaction ConditionsRate Constant (M^-1 s^-1)Selectivity Ratio (meta:ortho:para)Conversion (%)
Br₂/FeBr₃ (neutral)2.1 × 10^-385:10:545
Br₂/H₂SO₄/HNO₃1.1 × 10^-192:6:289
DBDMH/ZrCl₄3.4 × 10^-288:8:478

The regioselectivity of bromination is governed primarily by the meta-directing influence of the acetamide carbonyl group [7] [13]. Computational analysis reveals that the transition state for meta-substitution is stabilized by approximately 12.3 kJ/mol relative to ortho or para attack [24] [9]. This stabilization arises from favorable orbital interactions between the developing positive charge in the arenium intermediate and the electron-withdrawing acetamide substituent [16] [25].

Mixed acid conditions also influence the stability of reaction intermediates through hydrogen bonding interactions between the acidic medium and the substrate [26] [27]. Protonation of the acetamide oxygen enhances the electron-withdrawing character of this group, further increasing the preference for meta-substitution [22] [28]. The fluorine atoms contribute additional stabilization through weak hydrogen bonding with acidic protons in the reaction medium [27] [29].

Hydrogen Bonding Effects on Reaction Intermediate Stabilization

Hydrogen bonding interactions play a critical role in stabilizing reaction intermediates during electrophilic aromatic substitution of n-(4-Amino-2,6-difluorophenyl)acetamide [26] [27]. These non-covalent interactions significantly influence both the kinetics and thermodynamics of the substitution process [29] [22].

The acetamide functional group serves as both a hydrogen bond donor and acceptor, creating multiple stabilization pathways for reaction intermediates [27] [28]. The carbonyl oxygen can accept hydrogen bonds from protic solvents or acidic reaction media, while the nitrogen atom can participate in hydrogen bonding through its lone pair electrons [26] [29]. These interactions stabilize the arenium ion intermediate formed during electrophilic attack, lowering the overall activation energy for the substitution process [22] [28].

Fluorine atoms in the 2,6-positions contribute to intermediate stabilization through weak but significant hydrogen bonding interactions [27] [29]. Despite fluorine's low basicity, it can accept hydrogen bonds from nearby protic species, particularly when the electronic environment is favorable [3] [27]. Computational studies indicate that these fluorine-hydrogen interactions contribute approximately 3-5 kJ/mol to the overall stabilization energy of reaction intermediates [24] [16].

Interaction TypeStabilization Energy (kJ/mol)Bond Length (Å)Frequency (cm^-1)
C=O···H-OSO₃H18.71.823,420
N-H···OSO₃H12.31.953,350
F···H-OSO₃H4.82.153,480
Intramolecular N-H···F6.22.083,390

Intramolecular hydrogen bonding between the acetamide nitrogen and adjacent fluorine atoms creates additional conformational constraints that influence reactivity patterns [27]. This internal hydrogen bonding stabilizes specific molecular conformations that favor particular reaction pathways [22]. The resulting conformational preference affects the accessibility of different aromatic positions to electrophilic attack, contributing to the observed regioselectivity [29] [28].

Solvent-mediated hydrogen bonding networks further modulate reaction intermediate stability [26] [22]. In protic solvents, extended hydrogen bonding chains form between the substrate, reaction intermediates, and solvent molecules [29]. These networks provide additional stabilization that can lower activation barriers and alter product distributions [22] [28]. The strength and directionality of these interactions depend on solvent properties such as hydrogen bond donating ability and dielectric constant [26] [29].

Computational Modeling of Transition States in Meta-Directing Systems

Computational studies using density functional theory provide detailed insights into the transition state structures and energetics for electrophilic aromatic substitution of n-(4-Amino-2,6-difluorophenyl)acetamide [24] [9]. These calculations reveal the molecular-level factors that govern regioselectivity and reaction rates in meta-directing systems [16] [25].

Transition state geometries calculated at the ωB97X-D/cc-pVTZ level of theory show significant differences between meta, ortho, and para substitution pathways [20] [30]. The meta transition state exhibits a more advanced degree of bond formation between the electrophile and aromatic carbon, with a C-E bond length of 2.18 Å compared to 2.31 Å for ortho substitution [24] [16]. This earlier transition state character contributes to the lower activation energy observed for meta substitution [9] [20].

Electronic structure analysis reveals that the meta-directing effect arises from optimal orbital overlap between the developing carbocation center and the π-system of the acetamide carbonyl group [24] [25]. Natural bond orbital analysis indicates that this stabilizing interaction involves donation of π-electron density from the aromatic ring to the empty p-orbital of the carbocation, with simultaneous withdrawal of electron density by the carbonyl group [9] [16].

Substitution PositionActivation Energy (kJ/mol)C-E Bond Length (Å)Charge on Attacking CWiberg Bond Index
Meta52.32.18+0.670.42
Ortho58.92.31+0.720.35
Para61.22.35+0.740.33

Vibrational frequency calculations confirm that computed structures represent true transition states, with each exhibiting exactly one imaginary frequency corresponding to the reaction coordinate [24] [30]. The imaginary frequencies range from 485i to 520i cm^-1, characteristic of C-E bond formation in electrophilic aromatic substitution reactions [9] [20]. Normal mode analysis shows that the reaction coordinate involves simultaneous C-E bond formation and C-H bond weakening [16] [25].

Solvation effects significantly influence computed transition state energies and geometries [20] [31]. Implicit solvation models demonstrate that polar solvents stabilize charged transition states through electrostatic interactions, lowering activation energies by 8-12 kJ/mol relative to gas-phase calculations [24] [16]. Explicit solvation with several solvent molecules provides additional stabilization through specific hydrogen bonding interactions [9] [30].

Compound FamilyStructural FeaturesBiological ActivityKey SAR Findings
Fluorinated AcetanilidesAcetamide core with fluorinated phenyl ringAntimicrobial, AnticancerFluorine enhances lipophilicity and stability
Difluorophenyl AcetamidesDifluoro substitution at meta positionsEnhanced metabolic stabilityDifluoro pattern improves binding affinity
2,6-Difluorophenyl Derivatives2,6-Difluoro substitution patternEnzyme inhibitionOrtho substitution affects enzyme interaction
Fluorinated Pyrazole AcetamidesPyrazole ring with fluorinated acetamideDGAT2 inhibition (90-128 nM)Fluorinated aromatic rings strengthen protein interactions
Nitro-substituted FluoroacetanilidesNitro group with fluorine substitutionSignificant antimicrobial activityNitro group crucial for bioactivity enhancement

Target Identification Strategies for Fluorinated Phenylacetamide Derivatives

Target identification for fluorinated phenylacetamide derivatives employs multiple complementary approaches to elucidate their mechanisms of action and therapeutic potential. The unique physicochemical properties conferred by fluorine substitution enable selective interactions with specific protein targets while minimizing off-target effects [10] [2].

Activity-based profiling represents a primary strategy for identifying serine hydrolase targets of fluorinated acetamide derivatives [11] [12]. Fluoro ketone analogs demonstrate exceptional selectivity for acetylcholinesterase, with inhibition constants improved by factors of 10⁴ to 10⁵ compared to non-fluorinated counterparts [11]. This dramatic enhancement in potency results from the formation of stable hemiketal complexes with active-site serine residues, effectively mimicking the tetrahedral intermediate of natural substrate hydrolysis.

Metalloenzyme targeting strategies focus on zinc-binding motif recognition, where fluorinated compounds can establish favorable interactions with metal centers [13] [14]. The development of pentafluorophosphato derivatives has demonstrated remarkable success in protein tyrosine phosphatase inhibition, improving binding affinity from 1555 μM to 61 μM through enhanced chelation interactions [14]. These findings highlight the potential for fluorinated acetamides to serve as lead compounds for metalloenzyme-targeted therapeutics.

Kinase selectivity panels have identified fluorinated pyrazole acetamide derivatives as potent inhibitors of specific kinase targets [15]. Compounds incorporating fluorinated aromatic rings demonstrate nanomolar inhibition of diacylglycerol-acyltransferase-2 with half-maximal inhibitory concentration values ranging from 90 to 128 nM [15]. The enhanced selectivity profile results from improved adenosine triphosphate-site complementarity and reduced off-target kinase interactions.

Target Identification Strategies for Fluorinated Phenylacetamide Derivatives

Target ClassIdentification MethodFluorinated Compound ExamplesSelectivity AdvantagesValidation Techniques
Serine HydrolasesActivity-based profiling with fluoro ketonesTrifluoromethyl ketone dipeptidesHemiketal formation with active-site serineCompetitive inhibition kinetics
MetalloenzymesZinc-binding motif recognitionPentafluorophosphato inhibitorsEnhanced chelation with metal centersX-ray crystallography
Protein KinasesKinase selectivity panelsFluorinated pyrazole derivativesImproved ATP-site selectivityThermal shift assays
Membrane ReceptorsRadioligand displacement assaysDifluorophenyl acetamidesReduced off-target interactionsFunctional cell-based assays
Carbonic AnhydrasespH-stat enzyme kineticsSulfonamide-fluoroacetamide hybridsCarbonic anhydrase isoform selectivityEnzyme inhibition assays

Molecular Docking Studies with Enzymatic Binding Pockets

Molecular docking investigations provide detailed insights into the binding modes and interaction patterns of fluorinated acetamide derivatives within enzymatic active sites. These computational studies reveal the molecular basis for enhanced binding affinity and selectivity observed in experimental assays [13] [16] [14].

Acetylcholinesterase docking studies demonstrate that fluorinated acetamide derivatives establish multiple hydrogen bonding interactions with key active site residues [16]. The compound 2-aminobenzimidazole achieved a binding energy of -6.8 kcal/mol through hydrogen bonds with serine 80, aspartic acid 71, and tyrosine 333 [16]. These interactions, combined with favorable van der Waals contacts, contribute to the enhanced inhibitory potency observed for fluorinated derivatives.

Carbonic anhydrase IX represents another well-characterized target for fluorinated acetamide derivatives [17]. Molecular docking analysis revealed binding energies ranging from -8.37 to -6.49 kcal/mol for different glycosyl-modified compounds [17]. The most active derivative formed strong interactions with glutamine 92, histidine 119, and threonine 200, while the less active analog demonstrated limited binding contacts, correlating with experimental inhibition data.

Thrombin binding studies have employed fluorine scanning approaches to systematically evaluate the effects of fluorine substitution on protein-ligand interactions [2]. These investigations revealed favorable carbon-fluorine to cyano group interactions, supported by analysis of the Cambridge Structural Database [2]. The systematic replacement of hydrogen with fluorine atoms provided valuable structure-activity relationships for optimizing binding selectivity and reducing off-target effects.

Water-mediated binding represents an emerging area of interest in fluorinated compound docking studies [14]. Computational investigations suggest that fluorine substituents can structure water networks within binding pockets, potentially stabilizing ligand-protein complexes through indirect interactions [14]. However, the detection and quantification of such water-mediated effects require sophisticated molecular dynamics simulations and detailed computational analyses.

Molecular Docking Studies with Enzymatic Binding Pockets

Target EnzymeBinding Energy (kcal/mol)Key InteractionsStructural Insights
Acetylcholinesterase (AChE)-6.8H-bonds with SER80, ASP71, TYR333Fluorine substituents enhance binding stability
Carbonic Anhydrase IX-8.37 to -6.49Interactions with Gln92, His119, Thr200Glycosyl positioning affects activity
ThrombinVariable with fluorine scanC-F···CN favorable interactionsFluorine scans reveal binding preferences
Angiotensin Converting Enzyme (ACE)-1317.01 (GVP-10 peptide)Zinc-binding motif interactionsWater-mediated hydrogen bonding potential
Protein Tyrosine Phosphatase PTP1BImproved from 1555 μM to 61 μM KiPentafluorophosphato group interactionsSteric complementarity in binding pocket

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.06046921 g/mol

Monoisotopic Mass

186.06046921 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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